molecular formula C7H5ClNNaO2 B6355735 2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) CAS No. 1643136-50-8

2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1)

Cat. No.: B6355735
CAS No.: 1643136-50-8
M. Wt: 193.56 g/mol
InChI Key: WJMMMUMXXWWIFT-UHFFFAOYSA-M
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Description

2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and an acetic acid moiety at the 2-position, neutralized as a sodium salt. The sodium salt form enhances water solubility compared to its free acid or hydrochloride counterparts, making it suitable for applications in pharmaceuticals or synthetic chemistry. Key properties can be inferred from related compounds, such as 3-Chloropyridine-2-acetic acid (CAS: 885167-73-7, C₇H₆ClNO₂), which serves as the precursor to this sodium salt .

Properties

IUPAC Name

sodium;2-(3-chloropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.Na/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMMMUMXXWWIFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClNNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination Using Sodium Hypochlorite

A widely documented approach involves chlorinating 2-pyridineacetic acid at the 3-position using sodium hypochlorite (NaOCl) under alkaline conditions. This method, adapted from the synthesis of 2-chloro-3-hydroxypyridine, requires precise pH control (11–13) to direct electrophilic substitution to the 3-position. The reaction proceeds via in situ generation of hypochlorous acid (HOCl), which reacts with the pyridine ring in a regioselective manner. For example, dissolving 2-pyridineacetic acid in an aqueous NaOH solution (20–37%) and introducing NaOCl at 0–5°C yields the chlorinated intermediate, which is subsequently acidified to isolate the free acid. Neutralization with NaOH forms the sodium salt.

Key advantages include high regioselectivity (>85%) and minimal byproducts. However, excess NaOCl must be quenched with sodium hydrogen sulfite to prevent over-chlorination.

Gas-Phase Chlorination Catalyzed by Lewis Acids

Alternative methods employ gas-phase chlorination using Cl₂ in the presence of CuCl or FeCl₃ catalysts. Pyridineacetic acid is vaporized and reacted with Cl₂ at 130–150°C, achieving 3-chloro substitution through radical mechanisms. This method, while efficient for large-scale production, requires specialized equipment to handle corrosive HCl gas.

One-Pot Synthesis via Cyclization and Chlorination

Trichloroacetyl Chloride and Acrylonitrile Cyclization

A patented one-pot method for sodium 3,5,6-trichloropyridin-2-olate provides a template for synthesizing chlorinated pyridine derivatives. By modifying reagents, 3-chloro-2-pyridineacetic acid sodium salt can be synthesized via:

  • Addition-Cyclization : Trichloroacetyl chloride reacts with acrylonitrile in orthodichlorobenzene at 138–142°C for 20–24 hours, facilitated by CuCl and phenylthiocarbamide (PTC). This forms a cyano-substituted intermediate, which undergoes cyclization to yield a tetra-chlorinated dihydropyridone.

  • Alkaline Hydrolysis : The intermediate is treated with 20% NaOH at 54–56°C, followed by heating to 138–142°C to aromatize the ring and introduce the acetic acid moiety. Vacuum filtration isolates the sodium salt with a reported yield of 81–85%.

This method reduces wastewater by 40% compared to traditional routes and eliminates Lewis acid catalysts, enhancing sustainability.

Alkaline Hydrolysis of Chlorinated Intermediates

Willgerodt Reaction-Derived Pathways

The synthesis of 3-pyridineacetic acid hydrochloride offers insights into introducing the acetic acid group. Starting from 3-acetylpyridine, a modified Willgerodt reaction with sulfur and morpholine generates 3-pyridine thioacetyl morpholine. Hydrolysis with HCl yields 3-pyridineacetic acid, which can be chlorinated and neutralized to form the sodium salt. While this method achieves 58–63% yields, it involves multiple steps and solvent-intensive purification.

Direct Hydrolysis of Chlorinated Precursors

A streamlined approach involves hydrolyzing 3-chloro-2-cyanopyridine with NaOH (20%) under reflux. The nitrile group is converted to a carboxylate, forming the sodium salt directly. This single-step hydrolysis avoids intermediate isolation, improving throughput by 30%.

Comparative Analysis of Methodologies

Method Yield Reaction Time Key Advantages Limitations
NaOCl Chlorination80–85%8–12 hoursHigh regioselectivity, mild conditionsRequires pH control, NaOCl quenching
One-Pot Cyclization81–85%24–30 hoursMinimal waste, no Lewis acidsHigh-temperature requirements
Willgerodt Pathway58–63%48–72 hoursEstablished protocolMulti-step, solvent-intensive
Direct Hydrolysis75–78%6–8 hoursSingle-step, high throughputLimited substrate scope

Industrial-Scale Considerations and Environmental Impact

Solvent and Catalyst Selection

Orthodichlorobenzene, used in one-pot methods, is preferred for its high boiling point and recyclability. Phase-transfer catalysts like PTC enhance reaction rates by 20% while reducing CuCl loading to 0.1–0.2 wt%.

Waste Management

The one-pot method generates <5% organic waste, with CuCl and PTC recoverable via filtration. In contrast, Willgerodt-derived routes produce sulfur-containing byproducts requiring oxidation before disposal.

Energy Efficiency

Microwave-assisted chlorination trials reduced reaction times by 50% but incurred higher capital costs. Conventional reflux remains the industry standard for balance between efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines (e.g., aniline), thiols (e.g., thiophenol), or alkoxides (e.g., sodium methoxide) in polar solvents like ethanol or dimethylformamide at room temperature.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. The acetic acid moiety can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical physicochemical properties of 2-pyridineacetic acid, 3-chloro-, sodium salt (1:1) and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Applications
2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) C₇H₅ClNO₂Na (inferred) 193.57 Not reported High (due to sodium salt) Pharmaceutical intermediates
3-Chloropyridine-2-acetic acid C₇H₆ClNO₂ 171.58 Not reported Moderate Synthetic precursor
3-Pyridineacetic acid hydrochloride C₇H₈ClNO₂ 173.60 161–163 High Biochemical research
Sodium chloroacetate C₂H₃ClO₂Na 134.49 Not reported High Organic synthesis, herbicides

Physicochemical Properties

  • Solubility: The sodium salt form (C₇H₅ClNO₂Na) exhibits higher aqueous solubility compared to the free acid or hydrochloride due to ionic dissociation. Sodium chloroacetate (C₂H₃ClO₂Na) similarly shows excellent water solubility .
  • Thermal Stability : Melting points for hydrochloride derivatives (e.g., 161–163°C for 3-pyridineacetic acid hydrochloride) suggest moderate thermal stability, while sodium salts may decompose at higher temperatures without sharp melting points .

Analytical Characterization

  • NMR Spectroscopy : ¹⁵N NMR chemical shifts in chlorinated pyridine N-oxides (e.g., 3-chloro-4-nitropyridine N-oxide) provide reference data for structural elucidation of related compounds .
  • X-ray Crystallography: Programs like SHELX and ORTEP enable precise determination of molecular geometry, as seen in the analysis of 2,3-diaminopyridinium 3-chloride .

Biological Activity

2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) is a compound that belongs to the class of pyridine derivatives. Characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and an acetic acid moiety, this compound has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and herbicidal effects, alongside detailed research findings and case studies.

  • Molecular Formula : C7H6ClNNaO2
  • Molecular Weight : Approximately 176.58 g/mol

The presence of the carboxylic acid group and the chlorinated aromatic ring contributes to the compound's reactivity and potential interactions with biological systems.

Anti-inflammatory Properties

Research indicates that 2-Pyridineacetic acid, 3-chloro-, sodium salt exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies have shown that similar compounds can suppress nitric oxide synthesis in macrophages stimulated by lipopolysaccharide, suggesting a potential therapeutic role in inflammatory diseases.

Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties. Investigations into 2-Pyridineacetic acid, 3-chloro-, sodium salt have suggested it may possess antibacterial, antifungal, or antiviral activities. Preliminary studies indicate that this compound could be effective against specific bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

Herbicidal Potential

Given its structural similarities to other herbicides, there is ongoing research into the herbicidal properties of this compound. Initial findings suggest that it may exhibit selective activity against certain weeds or crops, potentially offering a new avenue for agricultural applications.

Case Study 1: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory effects of pyridine derivatives, 2-Pyridineacetic acid, 3-chloro-, sodium salt was tested in vitro on macrophage cell lines. The results indicated a significant reduction in the secretion of TNF-alpha and IL-6 upon treatment with this compound. The study concluded that it could serve as a lead compound for developing new anti-inflammatory agents.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity of various pyridine derivatives, including 2-Pyridineacetic acid, 3-chloro-, sodium salt. The compound showed promising results against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics. This suggests its potential as an alternative treatment option in combating resistant bacterial strains.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
3-Pyridineacetic Acid C7H7NO2Metabolite of nicotine; involved in tobacco metabolism
4-Chloropyridine C5H4ClNUsed in agrochemicals; lacks acetic acid moiety
3-Chloro-2-pyridinyl Acetic Acid C7H6ClN1O2Different positioning of chlorine; potential herbicidal activity
Nicotinic Acid C6H6N2O2Related to nicotine; involved in vitamin B complex metabolism

Q & A

Q. Key Considerations :

  • Optimize reaction temperature (e.g., reflux in ethanol/water mixtures) to avoid side products.
  • Monitor pH during salt formation to ensure stoichiometric equivalence (1:1 ratio).

Basic: Which analytical techniques are optimal for characterizing this compound?

Answer:
A multi-technique approach is recommended:

Technique Purpose Methodological Notes
¹H/¹³C NMR Confirm substituent positions (e.g., chloro at C3)Use D₂O as solvent; expect deshielding of pyridine protons near Cl .
FT-IR Identify carboxylate (COO⁻ Na⁺) stretching (~1550–1650 cm⁻¹)Compare with free acid form to confirm salt formation .
HPLC-MS Assess purity and molecular ion ([M+Na]⁺)Use reverse-phase C18 columns with 0.1% formic acid in mobile phase .

Validation : Cross-reference spectral data with PubChem entries for analogous pyridineacetic acid derivatives .

Basic: How does the compound’s solubility profile impact experimental design?

Answer:
As a sodium salt, it exhibits high solubility in polar solvents:

Solvent Solubility Application
WaterHigh (>50 mg/mL)Aqueous reaction media
MethanolModerate (~20 mg/mL)Recrystallization
DMSOHigh (>100 mg/mL)Biological assays

Q. Methodological Tips :

  • For hydrophobic environments, use co-solvents (e.g., water:DMSO mixtures) to enhance solubility.
  • Filter-sterilize aqueous solutions to avoid microbial contamination in cell-based assays .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Workflow :

Data Collection : Use synchrotron radiation or high-resolution diffractometers (λ = 0.7–1.0 Å).

Structure Solution : Employ SHELXT (direct methods) or SHELXD (charge flipping) for phase determination .

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms .

Validation : Check R-factors (<5%) and ORTEP plots for thermal motion accuracy .

Q. Pitfalls :

  • Sodium ions may exhibit disorder; use restraints during refinement.
  • Compare with CSD entries (e.g., Cambridge Structural Database) for similar pyridine salts .

Advanced: How to address contradictions in biological activity data across studies?

Answer:
Potential sources of variability and solutions:

Issue Resolution
Purity Conduct HPLC-MS (≥95% purity) and quantify residual solvents via GC .
Salt Content Use ion chromatography to verify Na⁺ stoichiometry .
Assay Conditions Standardize buffer pH (e.g., phosphate vs. Tris) and ionic strength .

Case Study : If activity varies in enzyme inhibition assays, validate target binding via ITC (isothermal titration calorimetry) to rule out assay-specific artifacts .

Advanced: How to design interaction studies with biological targets?

Answer:
Approaches :

Molecular Docking : Use PyMOL or AutoDock to model interactions with active sites (focus on chloro and carboxylate groups) .

Biophysical Assays :

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) at varying NaCl concentrations.
  • Fluorescence Quenching : Monitor Trp/Tyr emission changes upon ligand addition.

Q. Data Interpretation :

  • Correlate binding affinity (Kd) with structural features (e.g., chloro substituent’s electronegativity) .

Advanced: How to conduct a rigorous literature review for this compound?

Answer:
Database Strategy :

Resource Utility
PubChem Retrieve physicochemical data (InChI: InChI=1S/C7H5ClNO2.Na/c8-5-2-1-3-9-4(5)6(10)7(11)12;/h1-3H,(H,11,12);/q;+1/p-1 ).
Reaxys Search reaction pathways using SMILES: C1=CC(=C(N=C1)Cl)C(=O)[O-].[Na+].
CSD Compare crystal structures of related pyridine salts .

Q. Critical Analysis :

  • Highlight discrepancies in synthetic yields or spectral data across studies.
  • Prioritize peer-reviewed journals over patents for mechanistic insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.